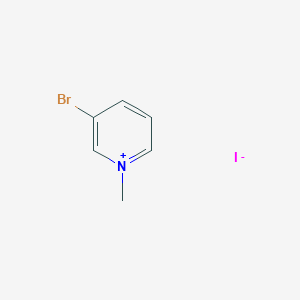

3-Bromo-1-methyl-pyridinium iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRITASIILKTKI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)Br.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507123 | |

| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32222-42-7 | |

| Record name | 3-Bromo-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-pyridinium iodide

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Bromo-1-methyl-pyridinium iodide, a halogenated quaternary ammonium salt. Pyridinium salts are crucial intermediates in organic synthesis and drug development, serving as precursors for more complex molecular scaffolds and finding use in the development of ionic liquids and phase-transfer catalysts.[1][] This document details the synthesis via the N-methylation of 3-bromopyridine with methyl iodide, a classic example of the Menshutkin reaction.[3] Emphasis is placed on the causality behind experimental choices, stringent safety protocols required for handling the hazardous reagents, and robust methods for product isolation and characterization. This whitepaper is intended for researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for the preparation of this versatile chemical building block.

Foundational Principles: The Reaction Mechanism

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the 3-bromopyridine ring. This transformation is a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) process known as the Menshutkin reaction.[3]

Mechanism Deep-Dive:

-

Nucleophilic Attack: The pyridine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic methyl carbon of methyl iodide (iodomethane).

-

Transition State: A transient, high-energy transition state is formed where a new Carbon-Nitrogen bond is partially formed, and the Carbon-Iodine bond is partially broken.

-

Leaving Group Departure: The iodide ion, a stable anion and an excellent leaving group, departs, taking the bonding pair of electrons with it.

-

Product Formation: The result is the formation of the positively charged 3-bromo-1-methyl-pyridinium cation and the iodide counter-ion, which form the stable ionic salt.[1]

The reaction's efficiency is driven by the strong nucleophilicity of the pyridine nitrogen and the excellent leaving group ability of iodide. The presence of the electron-withdrawing bromine atom at the 3-position slightly deactivates the pyridine ring towards electrophilic attack compared to unsubstituted pyridine, but the N-alkylation remains a highly favorable and efficient process.

Figure 1: SN2 mechanism for the synthesis of this compound.

Critical Safety Protocols: Hazard Mitigation

WARNING: This synthesis involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Reagent-Specific Hazards:

-

Methyl Iodide (Iodomethane):

-

Toxicity: Highly toxic if inhaled, swallowed, or absorbed through the skin.[4][5] It is a potent alkylating agent that can cause severe damage to the central nervous system, liver, and kidneys.[6] Symptoms of exposure may be delayed.[6]

-

Handling: Always handle in a well-ventilated fume hood. Use Luer-lock syringes or cannulas for transfers to minimize exposure.[4] Wear heavy-duty nitrile or neoprene gloves (double-gloving is recommended), a chemical-resistant lab coat, and chemical safety goggles.[4][5]

-

Storage: Store in a cool, dry, well-ventilated area away from light, heat, and incompatible substances like strong oxidants.[5][7]

-

Spills: Evacuate the area. Absorb small spills with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[6] Do not use combustible materials for absorption.

-

-

3-Bromopyridine:

-

Acetone (Solvent):

-

Flammability: Highly flammable liquid and vapor. Ensure no ignition sources are present during reflux. Use a heating mantle or oil bath, not a hot plate.

-

Emergency Procedures:

-

Inhalation (Methyl Iodide): Move the individual to fresh air immediately and seek urgent medical attention.[6]

-

Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[7][10] Call a poison control center or physician immediately.[5]

Detailed Synthesis Protocol

This protocol is designed for a ~25 mmol scale synthesis. Adjustments can be made, but stoichiometry should be maintained. The reaction is run with a slight excess of methyl iodide to ensure complete consumption of the 3-bromopyridine.

Materials and Equipment

-

Reagents:

-

3-Bromopyridine (C₅H₄BrN), ≥98% purity

-

Methyl Iodide (CH₃I), stabilized, ≥99% purity

-

Acetone (CH₃COCH₃), anhydrous

-

Diethyl Ether (CH₃CH₂)₂O, anhydrous

-

-

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with coolant circulation

-

Heating mantle or oil bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Ice bath

-

Step-by-Step Procedure

-

Reaction Setup:

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

Inside a chemical fume hood, add 3-bromopyridine (e.g., 3.95 g, ~25.0 mmol, 1.0 eq) to the flask.

-

Add 50 mL of anhydrous acetone to dissolve the 3-bromopyridine. Stir until a homogenous solution is formed.

-

Carefully add a slight excess of methyl iodide (e.g., 3.90 g, 1.72 mL, ~27.5 mmol, 1.1 eq) to the solution using a syringe.

-

Attach the reflux condenser to the flask and start the flow of cold water.

-

-

Reaction Execution:

-

Heat the mixture to a gentle reflux (acetone boils at ~56°C) using the heating mantle.

-

Maintain the reflux with vigorous stirring for 2-3 hours. A white or off-white precipitate of the pyridinium salt will begin to form as the reaction progresses.[1]

-

-

Product Isolation:

-

After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

-

To maximize product precipitation, place the flask in an ice bath for 20-30 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected precipitate twice with small portions of cold anhydrous diethyl ether (approx. 10-15 mL each wash) to remove any unreacted starting materials and solvent residue.

-

-

Drying and Purification:

-

Transfer the solid product to a pre-weighed watch glass.

-

Dry the product thoroughly in a vacuum oven or a desiccator under vacuum to remove all residual solvent. The product should be a crystalline solid.

-

For enhanced purity, the product can be recrystallized from a suitable solvent system, such as a minimal amount of hot ethanol followed by the addition of diethyl ether to induce precipitation.[1]

-

Data Repository & Characterization

Quantitative Data Summary

| Parameter | Value | Source |

| Reactant: 3-Bromopyridine | ||

| Molecular Formula | C₅H₄BrN | [9] |

| Molar Mass | 157.998 g/mol | [9] |

| Appearance | Colorless liquid | [9] |

| Density | 1.640 g/cm³ | [9] |

| Reactant: Methyl Iodide | ||

| Molecular Formula | CH₃I | [1] |

| Molar Mass | 141.94 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Density | 2.28 g/cm³ | - |

| Product: this compound | ||

| Molecular Formula | C₆H₇BrIN | [11] |

| Molecular Weight | 299.93 g/mol | [11] |

| Appearance | White to off-white solid | - |

| Expected Yield | >90% | - |

Characterization Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. Expect downfield shifts for the pyridinium ring protons and the N-methyl protons due to the positive charge on the nitrogen atom.

-

¹³C NMR Spectroscopy: Will show characteristic signals for the five carbons of the pyridinium ring and the single N-methyl carbon.

-

Melting Point: A sharp melting point range indicates high purity of the synthesized ionic salt.

-

Mass Spectrometry (ESI+): Will show a peak corresponding to the mass of the 3-bromo-1-methyl-pyridinium cation (M-I)+.

Visualized Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound. The procedure, based on the well-established Menshutkin reaction, provides high yields of the target compound. The paramount importance of adhering to strict safety protocols, particularly when handling the highly toxic reagent methyl iodide, cannot be overstated. The resulting pyridinium salt is a valuable intermediate for further functionalization, making this protocol highly relevant for professionals in synthetic chemistry and drug discovery seeking to access novel molecular architectures.

References

- Calibre Chemicals.

- International Chemical Safety Cards (ICSC). METHYL IODIDE - ICSC 0509.

- NOAA. METHYL IODIDE - CAMEO Chemicals.

- Fisher Scientific.

- CDH Fine Chemical.

- Wikipedia. 3-Bromopyridine.

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

- Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

- PubMed Central (PMC). Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction.

- BenchChem. Application Notes and Protocols: Synthesis of 1-Methylpyridin-1-ium Iodide.

- PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.

- Santa Cruz Biotechnology. This compound | CAS 32222-42-7.

- HXCHEM. This compound/CAS:32222-42-7.

- ChemScene. Building blocks | Bioactive small molecules.

- ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)

- BenchChem. An In-depth Technical Guide to 1-methylpyridin-1-ium iodide (CAS 930-73-4).

- BOC Sciences. Intermediates in Drug Development: Lab to Industry.

- CymitQuimica. 3-Bromo-1-methylquinolin-1-ium iodide.

- ACS Publications.

- NCERT. Amines.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. calibrechem.com [calibrechem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 10. METHYL IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. scbt.com [scbt.com]

3-Bromo-1-methyl-pyridinium iodide CAS number 32222-42-7

An In-Depth Technical Guide to 3-Bromo-1-methyl-pyridinium iodide

This guide provides a comprehensive technical overview of this compound (CAS No. 32222-42-7), a halogenated pyridinium salt with significant utility in synthetic organic chemistry and potential applications in drug discovery. We will delve into its physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Core Properties

This compound is a quaternary ammonium salt derived from pyridine. The presence of a bromine atom on the pyridinium ring and an iodide counter-ion makes it a versatile reagent and precursor in various chemical transformations.[1] Its structure combines the electrophilic nature of the pyridinium ring with the reactivity of a carbon-bromine bond, rendering it a valuable building block for the synthesis of more complex molecules.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 32222-42-7 | [1][4] |

| Molecular Formula | C₆H₇BrIN | [1][4] |

| Molecular Weight | 299.94 g/mol | [1][4] |

| Appearance | Typically a solid | N/A |

| Synonyms | 3-Bromo-N-methylpyridinium iodide | [5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a classic Sɴ2 reaction known as the Menshutkin reaction . This involves the direct N-alkylation of 3-bromopyridine with methyl iodide.[6][7] The lone pair of electrons on the nitrogen atom of the 3-bromopyridine nucleophilically attacks the electrophilic methyl group of methyl iodide, leading to the formation of the quaternary pyridinium salt.

Experimental Protocol: Synthesis via Menshutkin Reaction

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

3-Bromopyridine (C₅H₄BrN)

-

Methyl iodide (CH₃I)

-

Anhydrous acetone or acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filtration apparatus

-

Diethyl ether (for washing)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyridine (1.0 eq) in anhydrous acetone (or acetonitrile) to create a ~0.5 M solution.

-

Addition of Alkylating Agent: To the stirring solution, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (acetone refluxes at approx. 56°C). Maintain the reflux with vigorous stirring. The product will begin to precipitate out of the solution as the reaction progresses.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-bromopyridine starting material. The reaction is typically complete within 2-4 hours.

-

Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected precipitate with a small amount of cold anhydrous acetone followed by cold diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven or a desiccator under vacuum to afford the purified this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Synthetic Chemistry

This compound is a valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position of the pyridinium ring can readily participate in reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.[3][8] This reactivity is fundamental for building complex molecular architectures from simpler precursors.[9][10]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Dioxane/Water or DMF)

-

Schlenk flask or sealed reaction vial

Procedure:

-

Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery and Development

Pyridinium salts represent a class of compounds with a broad spectrum of biological activities.[7] While specific research on this compound is nascent, its structure serves as a promising scaffold for medicinal chemistry exploration. The general mechanisms attributed to pyridinium compounds, such as antimicrobial and anticancer activities, provide a strong rationale for its investigation.

-

Antimicrobial Potential: The cationic nature of the pyridinium headgroup can facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to cell lysis.

-

Anticancer Scaffolding: The pyridinium core can be functionalized via cross-coupling reactions to generate libraries of novel compounds for screening against various cancer cell lines.[7] These derivatives could potentially interfere with key signaling pathways involved in cancer cell proliferation and survival.

Drug Discovery Workflow

Caption: A potential workflow for drug discovery using the title compound.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. Based on available safety data sheets, the compound presents several hazards.

GHS Hazard Identification

| Hazard Code | Statement | Classifications |

| H302 | Harmful if swallowed. | Acute toxicity, oral (Category 4)[4] |

| H315 | Causes skin irritation. | Skin corrosion/irritation (Category 2)[4] |

| H319 | Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A)[4] |

| H335 | May cause respiratory irritation. | Specific target organ toxicity, single exposure (Category 3)[4] |

Safe Handling and Storage:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust.[12] Keep away from heat, sparks, and open flames.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store locked up.[12]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a readily synthesized and versatile chemical intermediate. Its primary utility lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular frameworks. For researchers in drug discovery, its pyridinium core presents a compelling starting point for the development of new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.

References

-

Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-Bromo-1-methylpyridin-1-ium iodide. Retrieved from [Link]

-

Papadopoulos, A., et al. (2007). Synthesis of charged bis-heteroaryl donor–acceptor (D–A+) NLO-phores coupling (π-deficient–π-excessive) heteroaromatic rings. ResearchGate. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

-

Lectka, T., et al. (2018). Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. PubMed Central. Retrieved from [Link]

-

Ghorai, P. (2012). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Retrieved from [Link]

-

Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition. Retrieved from [Link]

-

Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry. Retrieved from [Link]

-

Kumar, R., & Kaur, M. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

AA Blocks. (n.d.). 2-Bromo-1-methylpyridin-1-ium iodide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Organic Chemistry. Retrieved from [Link]

-

den Hertog, H. J., & van der Plas, H. C. (1962). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. ResearchGate. Retrieved from [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PubMed Central. Retrieved from [Link]

-

Al-Ansari, J. A., et al. (2023). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1258559-70-4,1-methyl-3-(m-bromophenylethynyl)pyridinium iodide. Retrieved from [Link]

-

Denmark, S. E., & Smith, R. C. (2010). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Organic Reactions. Retrieved from [Link]

-

Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Retrieved from [Link]

-

Bielawski, M., & Skulski, L. (2001). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. MDPI. Retrieved from [Link]

-

Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. Retrieved from [Link]

-

Bisenieks, E., et al. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Methyl iodide. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methylpyridin-4(1h)-one. Retrieved from [Link]

-

Wiley. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Chegg. (2020). Solved The reaction of (R)-1-bromo-3-methylpentane with. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aaronchem.com [aaronchem.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-pyridinium iodide

Introduction

3-Bromo-1-methyl-pyridinium iodide is a quaternary ammonium salt belonging to the pyridinium halide family. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications as intermediates in organic synthesis, as ionic liquids, and for their potential biological activities. The presence of the bromine atom and the pyridinium core suggests potential for further functionalization, making a thorough understanding of its physical properties crucial for its effective utilization in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental methodologies for their determination. This approach ensures that the presented information is not only a static reference but also a dynamic tool for laboratory work.

Molecular Structure and Core Chemical Data

The foundational information for any chemical compound begins with its molecular identity.

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 32222-42-7 | [1] |

| Molecular Formula | C₆H₇BrIN | [1] |

| Molecular Weight | 299.93 g/mol | [1] |

| Canonical SMILES | C[N+]1=CC(Br)=CC=C1.[I-] | - |

| InChI Key | Not readily available | - |

Physicochemical Properties

The physical state, melting point, and solubility of a compound are fundamental parameters that dictate its handling, purification, and application.

Appearance

Based on related pyridinium salts, this compound is expected to be a crystalline solid at room temperature, likely with a white to off-white or pale yellow appearance. The color can be influenced by the presence of trace impurities or the nature of the iodide counter-ion, which can sometimes impart a yellowish hue.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For ionic compounds like pyridinium salts, the melting point is influenced by the lattice energy of the crystal.

Table 2: Expected Melting Point of this compound

| Property | Expected Value |

| Melting Point (°C) | Data not available in searched literature. Expected to be a sharp range for a pure sample. |

The determination of a melting point range is a standard procedure in organic chemistry to assess the purity of a crystalline solid.[2][3][4][5]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered by grinding it in a mortar and pestle.[5]

-

Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[3]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Insert the capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

For an unknown sample, a rapid preliminary determination can be performed by heating at a rate of 5-10 °C per minute to get an approximate melting range.[3]

-

For an accurate measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

-

-

Interpretation:

-

A pure compound will exhibit a sharp melting range, typically less than 2 °C.

-

A broad melting range (greater than 2 °C) and a depressed melting point compared to a known standard suggest the presence of impurities.[3]

-

Diagram 1: Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification (recrystallization), and formulation. As a salt, it is expected to be soluble in polar solvents.

Table 3: Predicted Solubility Profile of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High (Polar Protic) | High | The ionic nature of the salt facilitates interaction with polar water molecules. |

| Ethanol/Methanol | Polar Protic | Soluble | The hydroxyl group can solvate the ions. |

| Acetone | Polar Aprotic | Moderately Soluble | The carbonyl group provides polarity, but it is less effective at solvating ions than protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent capable of solvating cations and anions effectively. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The low polarity is generally insufficient to overcome the lattice energy of the salt. |

| Diethyl Ether | Nonpolar | Insoluble | A nonpolar solvent that will not effectively solvate the ions. |

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

-

Agitate the vial at a constant temperature (e.g., using a shaking incubator or orbital shaker) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

-

-

Concentration Analysis:

-

The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique. For a compound with a UV-active chromophore like a pyridinium ring, UV-Visible spectrophotometry is a common choice.

-

UV-Vis Analysis:

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the saturated supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

-

Diagram 2: Workflow for Solubility Determination by the Shake-Flask Method

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H NMR | |||

| N-CH₃ | ~4.0 - 4.5 | s (singlet) | The methyl group is attached to a positively charged nitrogen, causing a downfield shift. |

| Pyridinium Protons | ~8.0 - 9.5 | d, t, or m | The protons on the pyridinium ring are deshielded due to the positive charge and the aromatic ring current, resulting in significant downfield shifts. The exact splitting pattern will depend on the coupling between adjacent protons. |

| ¹³C NMR | |||

| N-CH₃ | ~45 - 55 | - | The methyl carbon is deshielded by the adjacent positively charged nitrogen. |

| C-Br | ~120 - 130 | - | The carbon directly attached to the bromine will be influenced by its electronegativity. |

| Other Pyridinium Carbons | ~130 - 150 | - | The carbons of the pyridinium ring are deshielded due to the aromaticity and the positive charge. |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, chosen based on solubility).[8]

-

The sample should be completely dissolved to avoid line broadening. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9]

-

Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (Pyridinium ring) |

| ~1630 - 1580 | C=C and C=N stretch | Aromatic (Pyridinium ring) |

| ~1500 - 1400 | C=C and C=N stretch | Aromatic (Pyridinium ring) |

| ~1200 - 1000 | C-N stretch | Aromatic amine |

| ~700 - 600 | C-Br stretch | Bromoalkane |

Objective: To obtain an IR spectrum of this compound to identify its key functional groups.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Alternative Methodology: Thin Solid Film

-

Sample Preparation:

-

Data Acquisition:

-

Place the salt plate in the sample holder and acquire the spectrum as described above.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Table 6: Expected UV-Visible Absorption for this compound

| Property | Expected Value | Rationale |

| λ_max (nm) | ~260 - 280 nm | This absorption is characteristic of the π → π* electronic transition within the pyridinium ring. The exact wavelength can be influenced by the solvent and the substituents on the ring.[13] |

Objective: To determine the wavelength of maximum absorbance (λ_max) of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or methanol).[13]

-

The concentration should be chosen such that the absorbance at λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200 - 400 nm) to obtain the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λ_max).

-

Crystal Structure

For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

Table 7: Expected Crystal Structure Information for this compound

| Property | Expected Information |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| Unit Cell Dimensions | To be determined experimentally |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the cation and the arrangement of the iodide anion. |

| Intermolecular Interactions | Information on any hydrogen bonding, halogen bonding, or π-stacking interactions that stabilize the crystal lattice. |

Objective: To determine the three-dimensional atomic arrangement of this compound in the solid state.

Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound of suitable size and quality for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays (structure solution).

-

The atomic positions and other parameters are refined to obtain the final, accurate crystal structure.[16]

-

Diagram 3: Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for determining the crystal structure of a compound.

Conclusion

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

University of Baghdad. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Vienna. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of South Alabama. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

Truman State University. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Carleton College. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]

-

YouTube. (2021). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. EP3 FTIR (KBr) for 1-methyl-2-(propionamidomethyl)pyridinium iodide [PS-Me(I)]. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs. Retrieved from [Link]

-

Max Planck Institute for Multidisciplinary Sciences. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]

-

ResearchGate. (n.d.). CH3I FTIR spectrum in the region of interest. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-pyridinium iodide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. community.wvu.edu [community.wvu.edu]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. mdpi.com [mdpi.com]

Foreword: Understanding the Utility of a Functionalized Pyridinium Salt

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1-methyl-pyridinium iodide

In the landscape of synthetic chemistry and drug development, pyridinium salts serve as versatile intermediates and functional motifs. Their inherent positive charge, aromaticity, and the tunability of substituents make them valuable building blocks. This guide focuses on a specific, yet important, derivative: this compound. The presence of a bromine atom at the 3-position introduces a key site for further functionalization via cross-coupling reactions, while the methylated nitrogen ensures its nature as a stable quaternary ammonium salt. This document provides a comprehensive exploration of its core chemical properties, from synthesis and characterization to reactivity and thermal stability, designed for researchers and professionals who require a deep, practical understanding of this reagent.

Section 1: Core Physicochemical Properties

This compound is a quaternary ammonium salt, which dictates many of its physical characteristics. As an ionic compound, it presents as a crystalline solid at room temperature.

Identification and Structural Data

A clear summary of the compound's key identifiers is essential for accurate sourcing and documentation.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 32222-42-7 | [1] |

| Molecular Formula | C₆H₇BrIN | [1] |

| Molecular Weight | 299.93 g/mol | [1] |

| Canonical SMILES | C[N+]1=CC=CC(Br)=C1.[I-] | - |

Solubility Profile: A Case of "Like Dissolves Like"

The ionic nature of this compound is the primary determinant of its solubility. Strong ion-dipole interactions are required to overcome the crystal lattice energy of the salt.

-

Polar Protic Solvents: The compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate both the pyridinium cation and the iodide anion through hydrogen bonding and dipole interactions.[2][3]

-

Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN), which have high dielectric constants capable of stabilizing the dissociated ions.

-

Non-Polar Solvents: Solubility is minimal to negligible in non-polar solvents such as hexanes, toluene, and diethyl ether.[2][3] These solvents cannot sufficiently stabilize the charged species, making the dissolution process energetically unfavorable.

This solubility profile is critical for selecting appropriate solvent systems for reactions, purification (e.g., recrystallization), and analytical characterization.

Section 2: Synthesis and Purification

The synthesis of this compound is a classic example of a quaternization reaction, specifically the Menshutkin reaction, where a tertiary amine (3-bromopyridine) is alkylated by an alkyl halide (methyl iodide).

Synthetic Rationale and Protocol

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced as the leaving group and subsequently becomes the counter-ion to the newly formed pyridinium cation.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone (approx. 5-10 mL per gram of pyridine).

-

Causality Insight: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 mechanism without interfering. The order of reactivity for alkyl halides in such reactions is RI > RBr > RCl.

-

-

Alkylation: To the stirred solution, add methyl iodide (1.1-1.2 eq.) dropwise at room temperature.

-

Self-Validation Check: A slight excess of the volatile methyl iodide ensures the complete conversion of the starting pyridine. The reaction is often exothermic; for larger-scale reactions, an ice bath may be necessary during addition.

-

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (40-50°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of 3-bromopyridine.

-

Isolation: As the product forms, it will often precipitate from the solvent as it is less soluble than the reactants. Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Causality Insight: Diethyl ether is used for washing because the ionic product is insoluble in it, while the unreacted, less polar starting materials are soluble.

-

-

Recrystallization (Optional): For higher purity, recrystallize the crude product from a minimal amount of a hot solvent system, such as ethanol or an ethanol/ether mixture. Dissolve the solid in hot ethanol and add ether until turbidity persists, then allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified white to off-white crystalline solid under vacuum to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Spectroscopic and Structural Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) and is crucial for confirming the molecular weight.

-

Molecular Ion (M⁺): The cationic portion of the molecule, 3-bromo-1-methyl-pyridinium, has a calculated mass. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance (approx. 1:1 ratio), the molecular ion peak will appear as a characteristic doublet.

-

For [C₆H₇⁷⁹BrN]⁺: m/z ≈ 172.98

-

For [C₆H₇⁸¹BrN]⁺: m/z ≈ 174.98

-

-

Fragmentation Pattern: The C-I bond is the weakest in the molecule, but since the iodide is a counter-ion, it is not part of the primary fragmentation of the cation.[4] Common fragmentation of the cation may involve the loss of the methyl group or cleavage of the pyridine ring. The most likely thermal degradation products observed in a GC-MS analysis would be 3-bromopyridine and methyl iodide from in-source decomposition.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to the compound's solubility.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton(s) | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| N-CH₃ | ~4.3-4.5 | Singlet (s) | - | The methyl group attached to the positively charged nitrogen is strongly deshielded. |

| H-2 | ~9.2-9.4 | Singlet (s) / Doublet (d) | Small (~2 Hz) | Adjacent to the positive nitrogen and bromine, making it highly deshielded. |

| H-6 | ~9.0-9.2 | Doublet (d) | ~6-7 Hz | Adjacent to the positive nitrogen. |

| H-4 | ~8.5-8.7 | Doublet (d) | ~8-9 Hz | Ortho-coupled to H-5. |

| H-5 | ~8.1-8.3 | Triplet (t) / dd | ~7-8 Hz | Coupled to both H-4 and H-6. |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon(s) | Predicted Shift (ppm) | Rationale |

| N-CH₃ | ~48-50 | The N-alkyl carbon is deshielded. |

| C-3 | ~120-122 | Carbon bearing the bromine atom. |

| C-2, C-6, C-4, C-5 | ~140-150 | Aromatic carbons are deshielded by the ring current and the positive charge on nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the pyridine ring. |

| 1630-1600 | Aromatic C=C Stretch | Vibrations within the aromatic ring. |

| 1580-1450 | Aromatic C=N Stretch | Vibrations within the aromatic ring. |

| ~700-800 | C-Br Stretch | Indicates the presence of the carbon-bromine bond. |

Section 4: Chemical Reactivity and Thermal Stability

Reactivity in Organic Synthesis

The utility of this compound lies in its dual functionality.

-

The Bromine Handle: The C-Br bond at the 3-position is the primary site for synthetic transformations. It can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable intermediate for building more complex molecular architectures. Bromination is a key transformation in organic synthesis.[6][7]

-

The Pyridinium Core: The pyridinium ring itself is electron-deficient, making it resistant to electrophilic aromatic substitution. However, its positive charge can influence the reactivity of attached groups and can be used in applications like phase-transfer catalysis or as a component in ionic liquids.

Thermal Decomposition Pathway

Pyridinium iodides are known to be less thermally stable than salts with non-coordinating anions.[5] The primary thermal degradation pathway for this compound is a nucleophilic substitution (Sₙ2) reaction.

-

Mechanism: The iodide anion, being a strong nucleophile, attacks the electrophilic methyl group on the pyridinium nitrogen. This results in the cleavage of the N-C(methyl) bond, neutralizing the positive charge on the ring and regenerating the neutral 3-bromopyridine molecule, along with methyl iodide.[5]

-

Decomposition Products: The expected products are 3-bromopyridine and methyl iodide .

-

Analysis: This decomposition can be readily studied using Thermogravimetric Analysis (TGA) to determine the onset temperature of mass loss. The identity of the volatile products can be confirmed by coupling the TGA to a mass spectrometer or by using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Protocol: TGA Analysis of Thermal Stability

-

Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at 30°C, then ramp to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition provides a measure of the compound's thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

Thermal Decomposition Diagram

Caption: Primary thermal decomposition pathway of this compound.

Conclusion

This compound is a stable, crystalline solid whose chemical properties are logically derived from its structure as a functionalized quaternary ammonium salt. Its well-defined synthesis, predictable spectroscopic signature, and dual-mode reactivity make it a highly useful and characterizable intermediate for advanced organic synthesis. A thorough understanding of its solubility, reactivity at the C-Br bond, and its thermal decomposition pathway is essential for its effective application in research and development.

References

- Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.

-

Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Retrieved from [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

-

ResearchGate. (n.d.). The structure of N-methylpyridinium iodide. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

Solubility of Things. (n.d.). 1-Methylpyridinium iodide. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Organic Chemistry. Retrieved from [Link]

-

Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

-

Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Crystal Structure of 1,3,5-Trimethylpyridinium iodide. Retrieved from [Link]

-

Belyakov, S., et al. (2020). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 25(21), 5183. [Link]

-

Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(1), 13-36. [Link]

-

PubMed. (2014). Crystal structure of 3-amino-1-propyl-pyridinium bromide. Retrieved from [Link]

-

PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (1971). Mass Spectrometry of Onium Compounds. Part III. Studies of Pyridinium 3-oxides. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-pyridinium iodide - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Kumar, R., & Kaur, M. (2024). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]

-

Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl halide. Retrieved from [Link]

-

Di Girolamo, D., et al. (2018). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH₃NH₃PbI₃: an attempt to rationalise contradictory experimental results. Sustainable Energy & Fuels, 2(11), 2497-2504. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 3-Bromo-1-methyl-pyridinium iodide

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-1-methyl-pyridinium iodide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Intended for researchers, chemists, and drug development professionals, this document delves into the structural elucidation of the title compound through detailed spectral interpretation. We will explore the underlying principles governing the observed chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and discuss the critical factors influencing spectral characteristics. The synthesis of the compound is also briefly reviewed to provide context for potential impurities and starting materials that could be observed in an analytical sample.

Introduction: The Significance of Pyridinium Salts

Pyridinium salts are a class of quaternary ammonium compounds that feature prominently in diverse fields of chemical science. Their applications are extensive, ranging from their use as precursors in the synthesis of complex pharmaceutical intermediates to their role as ionic liquids and phase-transfer catalysts.[1] The permanent positive charge on the nitrogen atom imparts unique chemical and physical properties, including altered reactivity and solubility. This compound, a halogenated derivative, serves as a valuable building block in organic synthesis.

Accurate and unambiguous structural characterization is paramount for any chemical entity used in research and development. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as the most powerful tool for the structural elucidation of organic molecules in solution, providing precise information about the electronic environment and connectivity of hydrogen atoms within a molecule.[2][3] This guide will serve as a definitive resource for understanding and interpreting the ¹H NMR spectrum of this specific pyridinium salt.

Synthetic Context: The Menshutkin Reaction

To contextualize the NMR analysis, it is crucial to understand the synthesis of this compound. The compound is typically prepared via the Menshutkin reaction, a classic method for the alkylation of tertiary amines.[1] In this synthesis, 3-bromopyridine acts as the nucleophile, attacking the electrophilic methyl group of iodomethane.

3-Bromopyridine + Iodomethane → this compound

This reaction is generally high-yielding and straightforward. However, an NMR spectrum of a crude product may contain signals corresponding to unreacted 3-bromopyridine, residual iodomethane, or solvent. A foundational understanding of the starting material's spectrum is therefore beneficial. The ¹H NMR spectrum of 3-bromopyridine shows four distinct signals in the aromatic region.[4]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[5] The following protocol outlines a self-validating system for acquiring a high-resolution spectrum.

Materials and Equipment

-

Analyte: this compound (5-10 mg)

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 0.6-0.7 mL). DMSO-d₆ is an excellent choice for pyridinium salts due to their high solubility in this polar aprotic solvent. Other solvents like D₂O or CD₃OD can also be used, but chemical shifts will vary.[6]

-

Internal Standard: Tetramethylsilane (TMS, 0 ppm). Often, the residual solvent peak can be used for referencing.

-

Equipment: High-field NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tube, micropipette, vortex mixer.[5]

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Homogenization: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

-

Transfer to Spectrometer: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Instrument Setup & Tuning: Allow the sample to equilibrate to the probe temperature (typically 25 °C). Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.[7]

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay ensures quantitative integration).

-

Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm. Integrate all signals.

Spectral Analysis and Structural Elucidation

The structure of this compound dictates a unique ¹H NMR spectrum characterized by distinct chemical shifts, integration ratios, and spin-spin coupling patterns.

Molecular Structure and Proton Assignments

The key to interpretation is to first identify the chemically non-equivalent protons in the molecule.

Caption: Structure of this compound with proton labels.

Interpreting the Spectrum

The presence of the positively charged quaternary nitrogen atom is the dominant electronic feature. It strongly deshields all protons on the pyridinium ring through an inductive effect, causing their signals to appear at a high chemical shift (downfield) compared to neutral pyridine.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 9.2 - 9.4 | 1H | Singlet (s) or narrow doublet (d) | J2,4 ≈ 2.0 Hz | Most deshielded proton due to proximity to N⁺ and adjacent Br. Meta-coupled to H-4. |

| H-6 | 9.0 - 9.2 | 1H | Doublet (d) | J5,6 ≈ 6.0 Hz | Highly deshielded due to proximity to N⁺. Ortho-coupled to H-5. |

| H-4 | 8.6 - 8.8 | 1H | Doublet (d) | J4,5 ≈ 8.0 Hz | Deshielded. Ortho-coupled to H-5. |

| H-5 | 8.1 - 8.3 | 1H | Doublet of Doublets (dd) | J4,5 ≈ 8.0 Hz, J5,6 ≈ 6.0 Hz | Least deshielded ring proton. Coupled to both H-4 and H-6. |

| N-CH₃ | 4.2 - 4.4 | 3H | Singlet (s) | N/A | Deshielded by the adjacent N⁺. No adjacent protons to couple with. |

Note: Predicted values are based on typical ranges for pyridinium salts and may vary with solvent and concentration.[5][8]

Detailed Analysis of Spectral Features

-

Chemical Shift (δ): The hierarchy of chemical shifts (H-2 > H-6 > H-4 > H-5) is a direct consequence of the electronic environment. H-2 is most downfield due to the combined inductive effects of the adjacent nitrogen cation and the bromine atom. H-6 is the next most deshielded, being ortho to the nitrogen. The N-CH₃ signal appears as a sharp singlet in the 4.2-4.4 ppm range, a characteristic feature for N-methylpyridinium salts.[5]

-

Integration: The relative areas under the peaks will confirm the proton count for each signal, corresponding to a 1:1:1:1:3 ratio, which is a crucial validation of the structure.[9]

-

Spin-Spin Coupling (J): The splitting patterns provide definitive proof of proton connectivity.[10]

-

Ortho Coupling (Jortho): The coupling between adjacent protons (H-4/H-5 and H-5/H-6) is the largest, typically 6-8 Hz. This results in the clear doublet for H-4 and contributes to the splitting of H-5 and H-6.

-

Meta Coupling (Jmeta): Coupling between protons separated by three bonds (e.g., H-2/H-4, H-4/H-6) is smaller, around 2-3 Hz. This may cause the H-2 signal to appear as a very narrow, poorly resolved doublet or triplet rather than a perfect singlet.

-

Para Coupling (Jpara): Coupling across four bonds (e.g., H-2/H-5) is typically less than 1 Hz and is often not resolved.

-

Influence of Experimental Conditions

-

Solvent Effects: The chemical shifts of pyridinium salts are known to be solvent-dependent.[8][11] Polar, hydrogen-bonding solvents can interact with the iodide counter-ion and solvate the cation, subtly altering the electron density around the ring and thus the chemical shifts.

-

Concentration Effects: At higher concentrations, intermolecular interactions, such as π-stacking between the electron-deficient pyridinium rings, can occur. These interactions can cause concentration-dependent shifts in the proton resonances, which is a known phenomenon for these types of salts.[12]

Analytical Workflow Visualization

The entire process from sample receipt to final structural confirmation can be visualized as a logical workflow.

Caption: Workflow for the ¹H NMR spectroscopic analysis of a chemical compound.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that allows for its complete and unambiguous structural confirmation. The key spectral fingerprints are:

-

Four distinct, deshielded signals in the aromatic region between δ 8.1 and 9.4 ppm.

-

A characteristic singlet for the N-methyl group around δ 4.2-4.4 ppm.

-

An integration ratio of 1:1:1:1:3 for the aromatic and methyl protons.

-

A set of predictable ortho and meta spin-spin coupling constants that confirm the substitution pattern on the pyridinium ring.

This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of their work.

References

-

Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. [Link]

-

Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458-459. [Link]

-

Ralph, E. K., & Grunwald, E. (1967). Nuclear Magnetic Resonance Study of Proton Exchange Involving Methyl-Substituted Pyridinium Salts in Methanol. Journal of the American Chemical Society, 89(12), 2963-2967. [Link]

-

Wang, W., et al. (2020). ¹H-NMR confirms C–H···π interactions are present between solvated pyridiniums. ResearchGate. [Link]

-

Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1384-1391. [Link]

-

OpenOChem Learn. (n.d.). Interpreting ¹H NMR. OpenOChem Learn. [Link]

-

Abraham, R. J., et al. (2004). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545). HMDB. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison, Department of Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. azooptics.com [azooptics.com]

- 4. 3-Pyridyl bromide(626-55-1) 1H NMR [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent effects in the nuclear magnetic resonance spectra of organic acids and salts - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 3-Bromo-1-methyl-pyridinium iodide

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-pyridinium iodide. In the absence of direct experimental data for this specific salt, this document outlines a robust predictive methodology grounded in the empirical data of structurally related precursor molecules: 3-bromopyridine and 1-methylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also a detailed rationale based on fundamental principles of NMR spectroscopy, including substituent effects and quaternization of the pyridine ring. Furthermore, a rigorous, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR data for pyridinium salts is provided, ensuring the principles of scientific integrity and reproducibility are met.

Introduction: The Significance of Spectroscopic Characterization

This compound is a quaternary ammonium salt of significant interest in synthetic chemistry and drug discovery. The pyridinium moiety is a key structural motif in numerous biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for advancing research and development, and ¹³C NMR spectroscopy stands as a cornerstone technique for providing a detailed fingerprint of the carbon skeleton.[1]

This guide addresses the challenge of characterizing compounds for which reference spectral data may not be readily available. By leveraging a predictive approach based on the well-documented spectra of its constituent precursors, we can confidently assign the ¹³C chemical shifts of this compound. This methodology not only provides a valuable dataset but also reinforces the principles of spectral interpretation.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are derived from an analysis of the experimental data of 3-bromopyridine and 1-methylpyridinium iodide, considering the additive effects of the bromine substituent and the N-methylation on the pyridinium ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in D₂O | Rationale for Prediction |

| C-2 | ~146.5 | Deshielded by the adjacent positively charged nitrogen. |

| C-3 | ~125.0 | Direct attachment of the electronegative bromine atom. |

| C-4 | ~147.0 | Influenced by the electron-withdrawing nature of the pyridinium nitrogen. |

| C-5 | ~131.0 | Less affected by the substituents compared to other positions. |